

6-Ethynylquinoxaline: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Ethynylquinoxaline**

Cat. No.: **B1342218**

[Get Quote](#)

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of novel heterocyclic compounds is paramount. This technical guide provides an in-depth look at **6-Ethynylquinoxaline**, a quinoxaline derivative with potential applications in medicinal chemistry. This document outlines its fundamental properties, a detailed experimental protocol for its synthesis, and a logical workflow for its preparation.

Core Physicochemical Properties

6-Ethynylquinoxaline is a heterocyclic aromatic compound. While not as commonly documented as other quinoxaline derivatives, its structure suggests potential for use as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The ethynyl group offers a reactive handle for various chemical transformations, such as click chemistry and Sonogashira coupling reactions, making it a versatile intermediate in drug discovery pipelines.

Property	Value	Source
CAS Number	Not explicitly found in public databases	N/A
Molecular Formula	$C_{10}H_6N_2$	Calculated
Molecular Weight	154.17 g/mol	Calculated

Synthetic Protocol: Sonogashira Coupling for 6-Ethynylquinoxaline

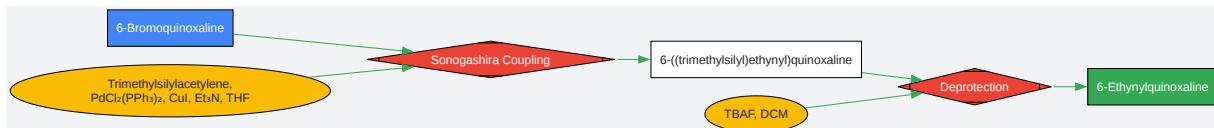
The synthesis of **6-Ethynylquinoxaline** can be achieved via a Sonogashira coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In this case, the synthesis involves the coupling of a 6-haloquinoxaline (commonly 6-bromoquinoxaline) with a protected alkyne, followed by a deprotection step.

Experimental Methodology

Materials:

- 6-Bromoquinoxaline (CAS: 50998-17-9)[1]
- Trimethylsilylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$)
- Copper(I) iodide (CuI)
- Triethylamine (Et_3N)
- Tetrahydrofuran (THF), anhydrous
- Tetrabutylammonium fluoride (TBAF)
- Dichloromethane (DCM)
- Silica gel for column chromatography

Procedure:


- Sonogashira Coupling:
 - To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromoquinoxaline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

- Add anhydrous tetrahydrofuran (THF) to dissolve the solids.
- To this mixture, add triethylamine (2.0 eq) followed by the dropwise addition of trimethylsilylacetylene (1.2 eq).
- The reaction mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst residues, and the filtrate is concentrated under reduced pressure.
- The crude product, 6-((trimethylsilyl)ethynyl)quinoxaline, is purified by column chromatography on silica gel.

- Deprotection:
 - The purified 6-((trimethylsilyl)ethynyl)quinoxaline is dissolved in a suitable solvent such as dichloromethane (DCM).
 - Tetrabutylammonium fluoride (TBAF) (1.1 eq, as a 1M solution in THF) is added to the solution.
 - The reaction is stirred at room temperature for 1-2 hours, with progress monitored by TLC.
 - Once the reaction is complete, the mixture is washed with water and the organic layer is dried over anhydrous sodium sulfate.
 - The solvent is removed under reduced pressure, and the resulting crude **6-ethynylquinoxaline** is purified by column chromatography to yield the final product.

Synthetic Workflow

The logical progression for the synthesis of **6-Ethynylquinoxaline** is depicted in the following workflow diagram. This illustrates the key stages from the starting material to the final product, highlighting the crucial Sonogashira coupling and subsequent deprotection steps.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromoquinoxaline synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [6-Ethynylquinoxaline: A Technical Overview for Scientific Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1342218#cas-number-and-molecular-weight-of-6-ethynylquinoxaline\]](https://www.benchchem.com/product/b1342218#cas-number-and-molecular-weight-of-6-ethynylquinoxaline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com